Emrusolmin

Protein aggregation Binding affinity Fluorescence spectroscopy

Choose Emrusolmin (anle138b) for its unique, clinically de-risked profile. Unlike structurally similar diphenyl-pyrazoles that failed in vivo, anle138b is the only compound in its class to demonstrate robust, reproducible efficacy across independent models of prion, Parkinson's, and tauopathies, and has advanced to Phase 2 trials for MSA. Its validated oral bioavailability and blood-brain barrier penetration, achieving therapeutic brain concentrations without invasive administration, provide a direct translational benchmark for chronic dosing studies. This compound also uniquely serves as a fluorescent probe (Kd=190 nM) for direct aggregate detection, eliminating the need for secondary labeling in screening assays.

Molecular Formula C16H11BrN2O2
Molecular Weight 343.17 g/mol
CAS No. 882697-00-9
Cat. No. B560633
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEmrusolmin
CAS882697-00-9
Molecular FormulaC16H11BrN2O2
Molecular Weight343.17 g/mol
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)C3=CC(=NN3)C4=CC(=CC=C4)Br
InChIInChI=1S/C16H11BrN2O2/c17-12-3-1-2-10(6-12)13-8-14(19-18-13)11-4-5-15-16(7-11)21-9-20-15/h1-8H,9H2,(H,18,19)
InChIKeyRCQIIBJSUWYYFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Emrusolmin (Anle138b, CAS 882697-00-9): An Orally Bioavailable Oligomer Modulator for Protein Aggregation Research and Clinical Development


Emrusolmin (development code Anle138b, TEV-56286) is a 3,5-diphenyl-pyrazole small molecule that functions as an oligomer modulator, inhibiting the formation of toxic protein aggregates implicated in neurodegeneration [1]. It was identified through a high-throughput screening campaign and medicinal chemistry optimization as a brain-penetrant, orally bioavailable inhibitor of α-synuclein (α-syn) and prion protein (PrPSc) aggregation [2]. The compound has advanced to Phase 2 clinical trials for Multiple System Atrophy (MSA) and Phase 1b for Parkinson's disease, demonstrating a favorable safety and pharmacokinetic profile in human studies [3].

Why Emrusolmin Cannot Be Substituted by Generic Diphenyl-Pyrazole Analogs in Protein Aggregation Studies


In-class diphenyl-pyrazole compounds such as anle186b and sery313b share the same core scaffold as Emrusolmin (anle138b) but exhibit significantly lower binding affinity to α-synuclein aggregates (Kd of anle186b = 2.3 ± 1.5 μM vs. anle138b = 0.19 ± 0.12 μM) [1]. Furthermore, only anle138b has demonstrated robust, reproducible efficacy across multiple independent mouse models of prion disease, Parkinson's disease, and tauopathies, whereas close analogs have failed to show comparable disease-modifying effects in vivo [2]. Substitution with structurally similar but functionally unvalidated compounds risks experimental failure and undermines translational relevance, particularly given anle138b's unique clinical advancement to Phase 2 trials [3].

Quantitative Differentiation: Emrusolmin vs. Closest Analogs and Alternative Aggregation Inhibitors


α-Synuclein Fibril Binding Affinity: Emrusolmin vs. Close Structural Analogs

Emrusolmin (anle138b) exhibits a 12-fold higher binding affinity for α-synuclein fibrils compared to the closely related analog anle186b, and approximately 30-fold higher than sery313b [1]. This differential binding is a direct measure of target engagement specificity, which correlates with the compound's superior in vivo efficacy [2].

Protein aggregation Binding affinity Fluorescence spectroscopy Parkinson's disease

Clinical Development Advancement: Emrusolmin Phase 2 vs. Preclinical Analogs

Emrusolmin is currently in a multi-center, randomized, double-blind, placebo-controlled Phase 2 clinical trial (TOPAS-MSA; NCT06568237) for Multiple System Atrophy and has completed a Phase 1a safety and PK study in healthy volunteers [1]. In contrast, close structural analogs like anle186b and sery313b, as well as other in-class aggregation inhibitors such as CLR01, remain in preclinical stages without human safety data [2]. The Phase 1a study established that multiple doses of 200 mg achieved plasma exposure levels exceeding those required for full therapeutic efficacy in a mouse Parkinson model, with a favorable adverse event profile [3].

Clinical trial Phase 2 Multiple System Atrophy Parkinson's disease

Brain Penetration and Oral Bioavailability: Emrusolmin vs. Alternative Aggregation Inhibitors

Emrusolmin demonstrates excellent oral bioavailability and robust blood-brain barrier (BBB) penetration, achieving therapeutic brain concentrations in animal models without the need for invasive administration routes [1]. In the Phase 1a human trial, oral dosing of 200 mg achieved plasma exposures above the fully effective level established in the MI2 mouse Parkinson model [2]. In contrast, alternative aggregation inhibitors such as CLR01 require intracerebroventricular (ICV) administration in mouse models to achieve efficacy, limiting translational potential [3].

Pharmacokinetics Blood-brain barrier Oral bioavailability CNS drug delivery

Broad-Spectrum Anti-Aggregation Activity: Emrusolmin vs. Target-Specific Inhibitors

Emrusolmin demonstrates broad-spectrum anti-aggregation activity, strongly inhibiting all prion strains tested including BSE-derived and human prions, as well as α-synuclein and tau aggregation in vitro and in vivo [1]. In prion-infected mice, anle138b (1 mg/animal) inhibited brain accumulation of PrPSc by 77-84% and significantly increased survival time . In contrast, alternative inhibitors such as EGCG remodel mature fibrils into amorphous aggregates but do not block oligomer formation, while NPT200-11 primarily targets α-synuclein misfolding without demonstrated activity against prion or tau aggregates [2].

Prion protein α-synuclein Tau Protein aggregation

Optimal Research and Procurement Applications for Emrusolmin Based on Quantitative Evidence


In Vivo Efficacy Studies in Synucleinopathy Mouse Models Requiring Oral Dosing and High Brain Exposure

Emrusolmin's established oral bioavailability and BBB penetration make it ideal for chronic dosing studies in rodent models of Parkinson's disease, Multiple System Atrophy, and Dementia with Lewy Bodies. The compound achieves therapeutic brain concentrations without invasive ICV administration, reducing animal stress and experimental variability. Dosing at 200 mg in humans yields plasma exposures exceeding the fully effective level in the MI2 mouse PD model, providing a clear translational benchmark for preclinical efficacy studies [1].

Cross-Validation of Oligomer-Targeting Mechanisms Across Multiple Proteinopathies

Given its demonstrated activity against α-synuclein, prion protein, and tau aggregates, Emrusolmin serves as a unique tool for investigating common structural epitopes among toxic oligomers in different neurodegenerative diseases. Researchers studying mixed pathologies (e.g., AD with Lewy bodies) can use Emrusolmin to interrogate oligomer-mediated toxicity pathways without confounding target-specific effects seen with single-protein inhibitors [2].

Translational Pharmacology Bridging Preclinical and Clinical Development

For programs aiming to advance from preclinical proof-of-concept to clinical candidate selection, Emrusolmin offers a de-risked path. Its completed Phase 1a safety and PK study provides human exposure benchmarks and a favorable adverse event profile, enabling direct comparison of new compounds against a clinically validated reference standard. This is particularly valuable for academic labs and biotech companies developing next-generation aggregation inhibitors [3].

High-Affinity Fluorescent Probe for α-Synuclein Aggregate Detection and Quantification

Emrusolmin exhibits a strong fluorescence increase upon binding to α-synuclein fibrils (Kd = 190 ± 120 nM), making it a sensitive and specific probe for detecting and quantifying pathological aggregates in vitro and ex vivo. This property enables its use in high-throughput screening assays for novel aggregation inhibitors and in histopathological analysis of brain tissue from disease models [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Emrusolmin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.